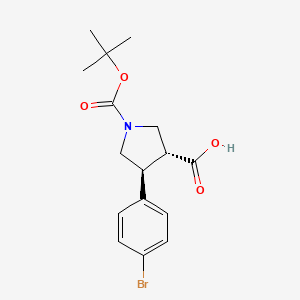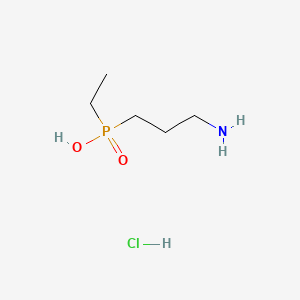
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one, commonly referred to as S-PIm, is a novel compound with a wide range of potential applications in the scientific research field. It is an organophosphorus compound with a unique structure that makes it highly versatile, allowing it to be used as a reagent in a variety of reactions and as a building block for more complex molecules. It has been studied extensively in the past few years, with researchers finding new ways to use it in a variety of applications.
科学研究应用
S-PIm has a wide range of potential applications in the scientific research field. It has been used as a reagent in a variety of organic synthesis reactions, including the synthesis of amines, ketones, and aldehydes. It has also been used as a building block for more complex molecules, such as peptides and polymers. In addition, it has been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of novel compounds.
作用机制
The mechanism of action of S-PIm is not yet fully understood. However, it is believed that the compound acts as a nucleophile in organic synthesis reactions. This means that it can react with a variety of organic molecules, such as aldehydes, ketones, and amines, to form new compounds. In addition, it can act as a catalyst in the synthesis of polymers and as a starting material for the synthesis of novel compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of S-PIm are not yet fully understood. However, it is believed that the compound has the potential to act as an inhibitor of certain enzymes, such as cytochrome P450, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to have antioxidant properties, which could be beneficial in the treatment of certain diseases.
实验室实验的优点和局限性
S-PIm has several advantages for use in laboratory experiments. It is a stable compound that is relatively easy to synthesize and can be used in a variety of reactions. In addition, it is relatively non-toxic and has low environmental impact. However, it is important to note that S-PIm is a novel compound and its effects on biological systems are not yet fully understood. As such, caution should be taken when using the compound in experiments.
未来方向
The potential future directions for S-PIm are numerous. Further research is needed to fully understand the biochemical and physiological effects of the compound, as well as its potential applications in the synthesis of novel compounds. In addition, further research is needed to understand its potential as an inhibitor of certain enzymes and its antioxidant properties. Finally, further research is needed to understand its potential as a building block for more complex molecules, such as peptides and polymers.
合成方法
The synthesis of S-PIm is a multi-step process that begins with the formation of the imidazolidinone ring. This is accomplished by reacting an aldehyde with a primary amine and a base, such as sodium hydroxide, in a basic environment. The resulting imidazolidinone is then reacted with a 2,6-dichlorophenyl bromide to form the desired S-PIm product. This reaction requires a strong nucleophile, such as a Grignard reagent, and a strong base, such as sodium hydride, to be present to facilitate the reaction.
属性
IUPAC Name |
(2S)-2-(2,6-dichlorophenyl)-1-[(1S)-1-phenylethyl]imidazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWBYRMAJLBSCX-GTNSWQLSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CC(=O)N[C@@H]2C3=C(C=CC=C3Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,6-Dichlorophenyl)-1-((S)-1-phenylethyl)imidazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



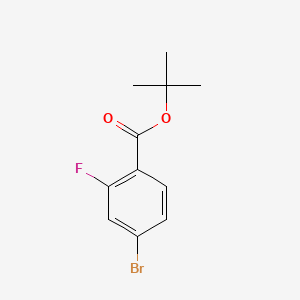
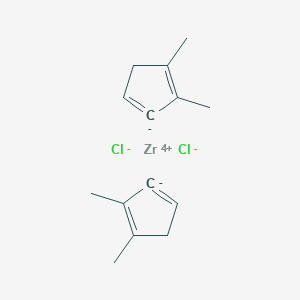
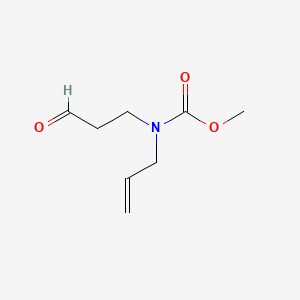
![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)
